1-Bromo-3-cyclopentylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-cyclopentylsulfonylbenzene is an organic compound that features a benzene ring substituted with a bromine atom and a cyclopentylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-cyclopentylsulfonylbenzene typically involves the bromination of a precursor compound, such as cyclopentylsulfonylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the reaction and improve product isolation .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-cyclopentylsulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-methoxycyclopentylsulfonylbenzene, while oxidation with potassium permanganate can produce cyclopentylsulfonylbenzoic acid .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-cyclopentylsulfonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-cyclopentylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentylsulfonyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the sulfonyl group can participate in various chemical transformations, influencing the overall reactivity and properties of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-nitrobenzene: Similar in structure but contains a nitro group instead of a cyclopentylsulfonyl group.
1-Bromo-3-methylbenzene: Contains a methyl group instead of a cyclopentylsulfonyl group.
1-Bromo-3-chlorobenzene: Contains a chlorine atom instead of a cyclopentylsulfonyl group.
Uniqueness
1-Bromo-3-cyclopentylsulfonylbenzene is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct chemical and physical propertiesThe combination of the bromine atom and the cyclopentylsulfonyl group makes this compound a valuable intermediate in organic synthesis and research .
Eigenschaften
Molekularformel |
C11H13BrO2S |
---|---|
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
1-bromo-3-cyclopentylsulfonylbenzene |
InChI |
InChI=1S/C11H13BrO2S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |
InChI-Schlüssel |
AWSBFWGBKSSSLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.